molecular formula C13H14N8O4 B11695035 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11695035
M. Wt: 346.30 g/mol
InChI Key: NODROXCNLRMNPD-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as amino, methoxymethyl, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. A common synthetic route includes the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This step may involve the reduction of a nitro precursor or direct amination reactions.

    Formation of the triazole ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Attachment of the methoxymethyl group: This step may involve alkylation reactions using methoxymethyl chloride or similar reagents.

    Formation of the carbohydrazide moiety: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve the use of alkyl halides, aryl halides, and appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbohydrazide moiety may produce primary amines.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

    Cellular Signaling: The compound may affect cellular signaling pathways by altering the activity of key proteins and enzymes involved in signal transduction.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar reactivity and applications.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring may exhibit similar chemical properties and biological activities.

    Carbohydrazide Derivatives: These compounds share the carbohydrazide moiety and may have comparable reactivity in chemical reactions.

Uniqueness: The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14N8O4

Molecular Weight

346.30 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C13H14N8O4/c1-7-3-4-8(24-7)5-15-17-13(22)10-9(6-23-2)21(20-16-10)12-11(14)18-25-19-12/h3-5H,6H2,1-2H3,(H2,14,18)(H,17,22)/b15-5+

InChI Key

NODROXCNLRMNPD-PJQLUOCWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)COC

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.